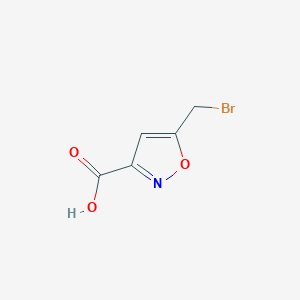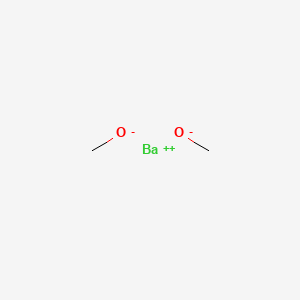
4-tert-Butylbenzoic anhydride
描述
4-tert-Butylbenzoic anhydride is an organic compound with the molecular formula C22H26O3. It is derived from 4-tert-butylbenzoic acid and is characterized by the presence of an anhydride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
4-tert-Butylbenzoic anhydride can be synthesized through the dehydration of 4-tert-butylbenzoic acid. The reaction typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide. The reaction conditions often include heating the mixture to facilitate the removal of water and promote the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where 4-tert-butylbenzoic acid is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired anhydride from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
4-tert-Butylbenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to yield 4-tert-butylbenzoic acid.
Acylation: It can act as an acylating agent in reactions with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of bases or acids can be used to hydrolyze the anhydride.
Acylation: Reagents such as alcohols, amines, and thiols are used in the presence of catalysts like pyridine or triethylamine.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products Formed
Hydrolysis: 4-tert-Butylbenzoic acid.
Acylation: Corresponding esters, amides, and thioesters.
Substitution: Substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-tert-Butylbenzoic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: The anhydride is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-tert-Butylbenzoic anhydride involves its reactivity as an acylating agent. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as alcohols, amines, and thiols. This leads to the formation of esters, amides, and thioesters, respectively. The aromatic ring can also undergo electrophilic substitution reactions, where the tert-butyl group can influence the reactivity and orientation of the substituents.
相似化合物的比较
Similar Compounds
Benzoic anhydride: Lacks the tert-butyl group, making it less sterically hindered.
4-tert-Butylbenzoic acid: The precursor to the anhydride, lacking the anhydride functional group.
Pivalic anhydride: Contains a tert-butyl group but differs in the structure of the acid component.
Uniqueness
4-tert-Butylbenzoic anhydride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
属性
IUPAC Name |
(4-tert-butylbenzoyl) 4-tert-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDPRVYYZZUPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566143 | |
| Record name | 4-tert-Butylbenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22201-45-2 | |
| Record name | 4-tert-Butylbenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-TERT-BUTYLBENZOIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)











